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Compound of Interest

Compound Name: 2,5-Bis(benzyloxy)benzaldehyde

Cat. No.: B1364445 Get Quote

Introduction
2,5-Bis(benzyloxy)benzaldehyde, also known as 2,5-bis(phenylmethoxy)benzaldehyde (CAS

No. 6109-54-2), is a valuable organic intermediate characterized by a central benzaldehyde

ring substituted with two bulky benzyloxy groups. Its molecular formula is C₂₁H₁₈O₃, with a

molecular weight of 318.37 g/mol . This structure, featuring an electrophilic aldehyde and two

ether linkages, makes it a versatile building block in the synthesis of more complex molecules,

from pharmaceuticals to materials science.

A thorough understanding of a molecule's spectroscopic signature is paramount for

researchers for structure verification, purity assessment, and reaction monitoring. This guide

provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2,5-Bis(benzyloxy)benzaldehyde.

Note on Data Availability:As of the latest revision of this guide, a complete, publicly available,

and experimentally verified set of spectra for 2,5-Bis(benzyloxy)benzaldehyde has not been

located. The following sections are therefore based on established spectroscopic principles and

data from closely related structural analogs. The analysis is designed to provide a robust and

scientifically grounded prediction of the expected spectral characteristics for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2,5-Bis(benzyloxy)benzaldehyde, both ¹H and ¹³C NMR are

indispensable.

Causality Behind Experimental Choices
NMR experiments are conducted in a deuterated solvent, typically deuterochloroform (CDCl₃),

to avoid signal overlap from solvent protons.[1][2] Tetramethylsilane (TMS) is used as an

internal standard, with its signal set to 0.00 ppm. The choice of a high-field spectrometer (e.g.,

400 MHz or higher) is crucial for achieving sufficient signal dispersion, especially in the

aromatic region where multiple protons and carbons resonate in close proximity.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, number, and

connectivity of protons. The structure of 2,5-Bis(benzyloxy)benzaldehyde suggests several

distinct proton signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃):
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.45 Singlet (s) 1H
Aldehyde H

(CHO)

The aldehyde

proton is highly

deshielded by

the anisotropic

effect of the C=O

bond and the

electron-

withdrawing

nature of the

oxygen, causing

it to appear far

downfield.[2]

~7.50-7.30 Multiplet (m) 10H

Phenyl H's of

benzyloxy

groups

The ten protons

on the two

unsubstituted

phenyl rings of

the benzyloxy

groups are

expected to

resonate in this

typical aromatic

region.

~7.45 Doublet (d) 1H
Aromatic H (C6-

H)

This proton is

ortho to the

aldehyde group

and is expected

to be deshielded.

It will appear as

a doublet due to

coupling with C4-

H.
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~7.20
Doublet of

doublets (dd)
1H

Aromatic H (C4-

H)

This proton is

coupled to both

C3-H and C6-H,

resulting in a

doublet of

doublets.

~7.15 Doublet (d) 1H
Aromatic H (C3-

H)

This proton is

ortho to a

benzyloxy group

and meta to the

aldehyde. It will

appear as a

doublet due to

coupling with C4-

H.

~5.15 Singlet (s) 2H
Methylene H's

(O-CH₂-Ph)

The protons of

the methylene

bridge at the C5

position.

~5.10 Singlet (s) 2H
Methylene H's

(O-CH₂-Ph)

The protons of

the methylene

bridge at the C2

position. The two

methylene

groups are in

slightly different

electronic

environments

and may appear

as two distinct

singlets or a

single singlet.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

information about their functional groups.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~191.0 Aldehyde C (CHO)

The carbonyl carbon of an

aldehyde is characteristically

found in this highly deshielded

region.[1]

~155.5 Aromatic C (C2-O)

Aromatic carbon directly

attached to an ether oxygen is

significantly deshielded.

~154.0 Aromatic C (C5-O)

Similar to C2, this carbon is

deshielded due to the ether

linkage.

~136.5 Aromatic C (ipso-C of benzyl)
The ipso-carbons of the benzyl

groups.

~128.8
Aromatic C (ortho/meta-C of

benzyl)

The ortho and meta carbons of

the benzyl groups.

~128.4 Aromatic C (para-C of benzyl)
The para carbons of the benzyl

groups.

~127.5 Aromatic C (C1-CHO)
The carbon to which the

aldehyde group is attached.

~125.0 Aromatic C (C6) Aromatic CH carbon.

~118.0 Aromatic C (C4) Aromatic CH carbon.

~115.0 Aromatic C (C3) Aromatic CH carbon.

~71.0 Methylene C (O-CH₂)

The sp³ hybridized carbons of

the methylene bridges are

found in this region, typical for

benzylic ethers.

Infrared (IR) Spectroscopy Analysis
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Causality Behind Experimental Choices
For a solid sample like 2,5-Bis(benzyloxy)benzaldehyde, the spectrum is typically acquired

using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal

sample preparation and provides high-quality spectra by passing an IR beam through a crystal

in contact with the sample.

Predicted Key IR Absorption Bands:

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3060-3030 Medium-Weak C-H Stretch Aromatic C-H

~2870 & ~2770 Weak
C-H Stretch (Fermi

Doublet)
Aldehyde C-H

~1685 Strong C=O Stretch Aldehyde Carbonyl

~1600, ~1495, ~1450 Medium-Strong C=C Stretch Aromatic Ring

~1250 Strong C-O Stretch
Aryl-Alkyl Ether

(asymmetric)

~1040 Medium C-O Stretch
Aryl-Alkyl Ether

(symmetric)

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1685 cm⁻¹ and the

characteristic weak "Fermi doublet" for the aldehyde C-H stretch.[3] The presence of strong C-

O stretching bands confirms the ether linkages.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in the confirmation of its structure.
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Causality Behind Experimental Choices
Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. It

involves bombarding the molecule with high-energy electrons, causing ionization and

fragmentation. The resulting fragments provide a structural fingerprint. For a more gentle

ionization that preserves the molecular ion, Electrospray Ionization (ESI) could be used, often

yielding the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Predicted Fragmentation Pattern (Electron Ionization):

Molecular Ion (M⁺): m/z 318. This peak corresponds to the intact molecule and confirms the

molecular weight.

Base Peak: m/z 91. This is the most stable and abundant fragment, corresponding to the

benzyl or tropylium cation [C₇H₇]⁺, formed by the cleavage of the benzylic ether bond. The

high stability of this cation is the driving force for this fragmentation pathway.

Other Key Fragments:

m/z 227: [M - C₇H₇]⁺. Loss of one benzyl group.

m/z 299: [M - H - CO]⁺. Loss of a hydrogen radical followed by carbon monoxide from the

aldehyde group.

m/z 77: [C₆H₅]⁺. The phenyl cation, from fragmentation of the benzyl group.

m/z 65: [C₅H₅]⁺. Loss of acetylene from the phenyl cation.

Experimental Protocols
The following sections describe standardized, self-validating methodologies for acquiring the

spectroscopic data discussed.

Protocol 1: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Bis(benzyloxy)benzaldehyde
in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1364445?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to optimize homogeneity,

ensuring sharp, symmetrical peaks.

Data Acquisition (¹H NMR): Acquire the spectrum using a standard 45° pulse angle, an

acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to

achieve a good signal-to-noise ratio.

Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse

sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) will

be necessary due to the low natural abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak

to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR.

Protocol 2: FT-IR Spectroscopy (ATR)
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric (H₂O, CO₂) and crystal absorptions from the sample spectrum.

Sample Application: Place a small amount of the solid 2,5-Bis(benzyloxy)benzaldehyde
powder onto the ATR crystal, ensuring complete coverage.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the

sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of

4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The software will automatically perform the background subtraction.

Analyze the resulting transmittance or absorbance spectrum to identify the key functional

group frequencies.

Protocol 3: Mass Spectrometry (EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
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Ionization: Volatilize the sample by heating and bombard it with a 70 eV electron beam in the

ion source.

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on

their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Detection and Analysis: Detect the ions and generate a mass spectrum, which plots ion

intensity versus m/z. Identify the molecular ion and analyze the fragmentation pattern to

confirm the structure.

Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of 2,5-Bis(benzyloxy)benzaldehyde with key

atoms labeled to correspond with the predicted NMR assignments.

Caption: Molecular structure of 2,5-Bis(benzyloxy)benzaldehyde.

Experimental Workflow
The logical flow from sample to final interpreted data is crucial for maintaining scientific

integrity.
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Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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